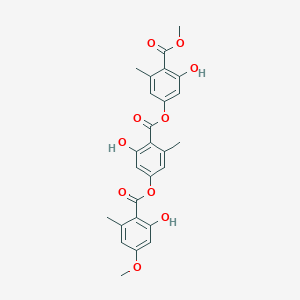
Tenuiorin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tenuiorin is a carbonyl compound.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Inhibition of Lipoxygenases
Tenuiorin has demonstrated significant inhibitory activity against lipoxygenases, which are enzymes involved in the metabolism of arachidonic acid and play a crucial role in inflammatory processes. Research indicates that this compound exhibits moderate activity against both 5-lipoxygenase and 15-lipoxygenase, with IC50 values of 41.6 µM and 59.6 µM respectively . These findings suggest that this compound could be explored as a therapeutic agent in treating inflammatory diseases or conditions where lipoxygenase activity is implicated.
Antiproliferative Effects on Cancer Cell Lines
In vitro studies have shown that this compound possesses antiproliferative properties against various cancer cell lines. Specifically, it has been tested on human breast (T-47D), pancreatic (PANC-1), and colon (WIDR) cancer cells. The compound caused a moderate reduction in cell proliferation, with effective doses (ED50) of 87.9 µM for pancreatic cancer cells and 98.3 µM for colon cancer cells . These results indicate its potential as a natural anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.
Agricultural Applications
Fungal Pathogen Inhibition
This compound has shown promise in agricultural applications, particularly in controlling plant pathogenic fungi. A study highlighted its effectiveness when used in acetone and methanol extracts against various fungal strains . This suggests that this compound could be developed into a natural fungicide, contributing to sustainable agricultural practices by reducing reliance on synthetic chemicals.
Environmental Applications
Biochemical Profiling in Ecosystems
This compound's presence in lichen species such as Peltigera crocata has been utilized to study ecological interactions within ecosystems. For instance, research has quantified the concentration of this compound in different gut compartments of snails that consume these lichens, revealing insights into nutrient cycling and the role of lichens in food webs . Such studies underscore the ecological significance of this compound beyond its direct applications.
Data Summary Table
| Application Area | Specific Use | Findings/Results |
|---|---|---|
| Pharmacology | Lipoxygenase inhibition | IC50 values: 5-lipoxygenase (41.6 µM), 15-lipoxygenase (59.6 µM) |
| Anticancer properties | ED50: T-47D (not specified), PANC-1 (87.9 µM), WIDR (98.3 µM) | |
| Agriculture | Fungal pathogen control | Effective against several plant pathogenic fungi |
| Environmental Science | Nutrient cycling studies | Detected in snail gut compartments; role in ecosystem dynamics |
Case Studies
- Inhibition of Lipoxygenases : A study conducted by Ingólfsdóttir et al., focused on the effects of this compound extracted from Peltigera leucophlebia, confirmed its inhibitory action on lipoxygenases and its potential antiproliferative effects on malignant cell lines .
- Fungal Pathogen Control : Research published by SCIRP indicated that extracts containing this compound effectively inhibited growth in multiple strains of plant pathogenic fungi, positioning it as a candidate for organic fungicides .
- Ecological Role : A comprehensive analysis of specialized metabolites in Pseudocyphellaria crocata demonstrated that this compound plays a significant role in the digestive processes of snails consuming these lichens, thereby influencing nutrient dynamics within their habitats .
Propiedades
Fórmula molecular |
C26H24O10 |
|---|---|
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
[3-hydroxy-4-(3-hydroxy-4-methoxycarbonyl-5-methylphenoxy)carbonyl-5-methylphenyl] 2-hydroxy-4-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C26H24O10/c1-12-6-15(33-4)9-18(27)22(12)25(31)36-17-8-14(3)23(20(29)11-17)26(32)35-16-7-13(2)21(19(28)10-16)24(30)34-5/h6-11,27-29H,1-5H3 |
Clave InChI |
HTOPMCGBOADATG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)OC)O)O)O)OC |
Sinónimos |
tenuiorin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















